Cas no 2090646-55-0 (Benzoic acid, 4-amino-2-chloro-3-iodo-)

Benzoic acid, 4-amino-2-chloro-3-iodo- 化学的及び物理的性質
名前と識別子
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- Benzoic acid, 4-amino-2-chloro-3-iodo-
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- インチ: 1S/C7H5ClINO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,10H2,(H,11,12)
- InChIKey: PUTVINIDIPOLEO-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=C(N)C(I)=C1Cl
Benzoic acid, 4-amino-2-chloro-3-iodo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-370651-1.0g |
4-amino-2-chloro-3-iodobenzoic acid |
2090646-55-0 | 1.0g |
$0.0 | 2023-03-02 |
Benzoic acid, 4-amino-2-chloro-3-iodo- 関連文献
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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5. Back matter
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
Benzoic acid, 4-amino-2-chloro-3-iodo-に関する追加情報
Recent Advances in the Study of Benzoic Acid, 4-amino-2-chloro-3-iodo- (CAS: 2090646-55-0)
Benzoic acid, 4-amino-2-chloro-3-iodo-, with the CAS number 2090646-55-0, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique halogenated and amino-substituted benzoic acid structure, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a scaffold for drug development. This research brief aims to summarize the latest findings and highlight the compound's relevance in modern medicinal chemistry.
The synthesis of Benzoic acid, 4-amino-2-chloro-3-iodo- has been optimized in recent studies to improve yield and purity. Researchers have employed advanced techniques such as palladium-catalyzed cross-coupling reactions and regioselective halogenation to achieve high efficiency. These methodological advancements not only facilitate the large-scale production of the compound but also enable the exploration of its derivatives for enhanced biological activity. The compound's structural features, including the iodine and chlorine substituents, make it a versatile intermediate for further chemical modifications.
In terms of biological activity, recent in vitro and in vivo studies have demonstrated that Benzoic acid, 4-amino-2-chloro-3-iodo- exhibits notable antimicrobial and anti-inflammatory properties. Specifically, it has shown efficacy against resistant bacterial strains, making it a candidate for the development of new antibiotics. Additionally, its anti-inflammatory effects have been linked to the inhibition of key signaling pathways, such as NF-κB, suggesting potential applications in treating chronic inflammatory diseases. These findings underscore the compound's dual therapeutic potential and warrant further investigation.
Another area of interest is the compound's role as a building block in drug discovery. Its unique structure allows for the creation of diverse analogs with tailored pharmacological profiles. Recent computational studies have utilized molecular docking and QSAR (Quantitative Structure-Activity Relationship) models to predict the binding affinity and optimize the design of derivatives. These efforts have identified several promising candidates with improved potency and selectivity, paving the way for preclinical testing. The integration of computational and experimental approaches has significantly accelerated the drug development process.
Despite these advancements, challenges remain in the clinical translation of Benzoic acid, 4-amino-2-chloro-3-iodo-. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through comprehensive pharmacokinetic and toxicological studies. Recent research has begun to explore formulation strategies, including nanoparticle-based delivery systems, to enhance the compound's therapeutic index. Collaborative efforts between chemists, biologists, and pharmacologists are essential to overcome these hurdles and realize the full potential of this compound.
In conclusion, Benzoic acid, 4-amino-2-chloro-3-iodo- (CAS: 2090646-55-0) represents a promising candidate in the field of medicinal chemistry. Its versatile structure, combined with demonstrated biological activities, positions it as a valuable scaffold for drug development. Continued research into its synthesis, mechanism of action, and clinical applications will be crucial for harnessing its therapeutic benefits. This brief highlights the compound's current status and future directions, providing a foundation for further exploration by researchers in the field.
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